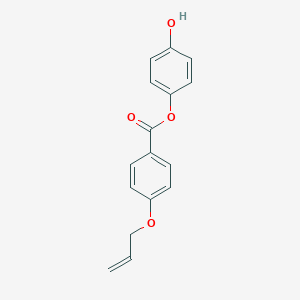







|
REACTION_CXSMILES
|
[CH2:1]([O:4][C:5]1[CH:13]=[CH:12][C:8]([C:9](Cl)=[O:10])=[CH:7][CH:6]=1)[CH:2]=[CH2:3].[C:14]1([CH:21]=[CH:20][C:18]([OH:19])=[CH:17][CH:16]=1)[OH:15]>O1CCCC1>[OH:15][C:14]1[CH:21]=[CH:20][C:18]([O:19][C:9](=[O:10])[C:8]2[CH:7]=[CH:6][C:5]([O:4][CH2:1][CH:2]=[CH2:3])=[CH:13][CH:12]=2)=[CH:17][CH:16]=1
|


|
Name
|
|
|
Quantity
|
78.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C=C)OC1=CC=C(C(=O)Cl)C=C1
|
|
Name
|
|
|
Quantity
|
220 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(O)=CC=C(O)C=C1
|
|
Name
|
|
|
Quantity
|
400 mL
|
|
Type
|
solvent
|
|
Smiles
|
O1CCCC1
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
under reflux
|
|
Type
|
CONCENTRATION
|
|
Details
|
After being concentrated the product
|
|
Type
|
CUSTOM
|
|
Details
|
was recrystallized from toluene and ethanol (1:1 parts by volume)
|


Reaction Time |
4 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
OC1=CC=C(C=C1)OC(C1=CC=C(C=C1)OCC=C)=O
|


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |